Bienvenue dans la boutique en ligne BenchChem!

1-(4-(1,1-Difluoroethyl)phenyl)ethanamine

Drug Design Medicinal Chemistry Lipophilicity

1-(4-(1,1-Difluoroethyl)phenyl)ethanamine is a para-substituted fluorinated phenethylamine (alpha-methylbenzylamine) derivative with the molecular formula C10H13F2N and a molecular weight of 185.21 g/mol. Its key structural feature is the 1,1-difluoroethyl group on the phenyl ring, which provides a distinct balance of electron withdrawal and lipophilicity (computed logP of 2.16) compared to non-fluorinated or trifluoromethyl analogs.

Molecular Formula C10H13F2N
Molecular Weight 185.218
CAS No. 1551427-73-6
Cat. No. B2625815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(1,1-Difluoroethyl)phenyl)ethanamine
CAS1551427-73-6
Molecular FormulaC10H13F2N
Molecular Weight185.218
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C(C)(F)F)N
InChIInChI=1S/C10H13F2N/c1-7(13)8-3-5-9(6-4-8)10(2,11)12/h3-7H,13H2,1-2H3
InChIKeyOMEOQPMJPXNVHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-(1,1-Difluoroethyl)phenyl)ethanamine (CAS 1551427-73-6): A Fluorinated Building Block for Fine-Tuned Lipophilicity in Drug Discovery


1-(4-(1,1-Difluoroethyl)phenyl)ethanamine is a para-substituted fluorinated phenethylamine (alpha-methylbenzylamine) derivative with the molecular formula C10H13F2N and a molecular weight of 185.21 g/mol . Its key structural feature is the 1,1-difluoroethyl group on the phenyl ring, which provides a distinct balance of electron withdrawal and lipophilicity (computed logP of 2.16) compared to non-fluorinated or trifluoromethyl analogs . It is commercially available as a racemic mixture with a typical purity of 95% or higher, suitable for use as a versatile building block in medicinal chemistry .

Why 1-(4-(1,1-Difluoroethyl)phenyl)ethanamine Cannot Be Replaced by Simple Alkyl or Trifluoromethyl Analogs


The 1,1-difluoroethyl substituent in this compound creates a unique physicochemical profile that is not replicated by its common analogs. Replacing it with a non-fluorinated ethyl group (1-(4-ethylphenyl)ethanamine) increases lipophilicity (logP ~2.47), while substitution with a trifluoromethyl group (1-(4-(trifluoromethyl)phenyl)ethanamine) raises lipophilicity even further (logP ~2.73) [1]. Neither analog provides the same intermediate logP, which is critical for optimizing pharmacokinetic properties such as membrane permeability and metabolic stability . The 1,1-difluoroethyl group also offers a distinct electron-withdrawing effect that modulates amine basicity differently than CF3 or simple alkyls, directly impacting binding interactions and solubility [1].

Quantified Differentiation of 1-(4-(1,1-Difluoroethyl)phenyl)ethanamine for Informed Procurement


Controlled Lipophilicity: Quantitatively Reduced logP Compared to 1-(4-Ethylphenyl)ethanamine

The target compound 1-(4-(1,1-difluoroethyl)phenyl)ethanamine exhibits a computed logP of 2.16 . Its direct non-fluorinated analog, 1-(4-ethylphenyl)ethanamine, has a reported logP of 2.47 [1]. This represents a significant and quantifiable reduction in lipophilicity of ΔlogP = -0.31.

Drug Design Medicinal Chemistry Lipophilicity

Intermediate Lipophilicity Positioned Between Ethyl and Trifluoromethyl Analogs for Fine-Tuned PK Profiles

The target compound's logP of 2.16 is significantly lower than that of its more lipophilic trifluoromethyl analog, 1-(4-(trifluoromethyl)phenyl)ethanamine, which has a reported logP of 2.73 . This places the 1,1-difluoroethyl derivative in an optimal intermediate lipophilicity range, avoiding the excessive logP that can lead to metabolic instability and promiscuity.

Pharmacokinetics Bioavailability Fluorine Chemistry

Distinct Amine Basicity and Reactivity Profile Compared to Benzylamine Derivatives

As an alpha-methylbenzylamine, the target compound differs from its benzylamine analog 4-(1,1-difluoroethyl)benzylamine (CAS 790601-53-5). The electron-withdrawing 1,1-difluoroethyl group is expected to lower the amine's pKa into the range of approximately 8.5-9.5, compared to ~9.5-10 for the non-fluorinated parent, based on the known effect of fluorine substitution on amine basicity [1]. This modulation impacts salt formation, nucleophilicity, and receptor binding.

Chemical Synthesis Building Block Amine Basicity

Validated Isosteric Replacement Motif for Enhancing Metabolic Stability

The difluoroethylamine motif, which is the core of the target compound, has been validated as an effective amide isostere. In published studies on cathepsin K inhibitors, replacing a trifluoroethylamine group with a difluoroethylamine group maintained potency and selectivity while positively impacting logD and improving oral bioavailability in preclinical species [1]. This demonstrates the differentiated value of the 1,1-difluoroethyl group in vivo.

Metabolic Stability Drug Metabolism Isostere

High-Value Application Scenarios for 1-(4-(1,1-Difluoroethyl)phenyl)ethanamine Based on Quantitative Differentiation


Lead Optimization Programs Targeting Controlled Lipophilicity

In drug discovery projects where high logP is a liability (e.g., causing off-target binding or poor solubility), this compound offers a pre-optimized starting point with a logP of 2.16, which is 0.31 units lower than its non-fluorinated ethyl analog [Section 3, Evidence 1]. This can reduce the need for extensive structural modification to lower lipophilicity, accelerating the lead optimization cycle.

Synthesis of Fluorinated Drug Analogs with Enhanced Metabolic Stability

Medicinal chemistry teams aiming to replace metabolically labile ethyl or methoxy groups can utilize this compound as a building block. The 1,1-difluoroethyl group has been shown in peer-reviewed studies to function as an effective isostere that maintains potency while improving oral bioavailability in vivo [Section 3, Evidence 4].

Development of CNS-Penetrant Clinical Candidates

The intermediate lipophilicity (logP 2.16) of this compound, which falls between its ethyl (logP 2.47) and trifluoromethyl (logP 2.73) analogs, makes it an ideal scaffold for designing central nervous system (CNS) drugs where balanced permeability is critical [Section 3, Evidence 2]. Its lower basicity may also reduce P-glycoprotein efflux liability.

Chiral Amine Building Block for Asymmetric Synthesis

As a racemic alpha-methylbenzylamine, this compound can be used directly or resolved into its enantiomers for the synthesis of diastereomerically pure drug candidates, providing a fluorinated alternative to common chiral amine building blocks that lacks the metabolic liabilities of non-fluorinated versions [Section 3, Evidence 3].

Quote Request

Request a Quote for 1-(4-(1,1-Difluoroethyl)phenyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.